Tiletamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anesthesia in Animals

Tiletamine hydrochloride, often combined with zolazepam hydrochloride (another dissociative anesthetic), is used as a short-acting anesthetic in various animal species. This combination is known by the trade name Telazol (). The mixture provides both dissociation (anesthesia) and muscle relaxation, making it suitable for procedures where short-term immobilization is needed. Studies have shown its effectiveness in anesthetizing various animals, including primates, rodents, rabbits, and reptiles [1].

Source

Evaluation of tiletamine-zolazepam anesthesia in laboratory primates 1: )

Research on Dissociative Anesthetics

Tiletamine hydrochloride itself is also used in research to study the mechanisms of action of dissociative anesthetics. These drugs produce a unique state of anesthesia where patients are unresponsive to pain but may still exhibit awareness and even vocalize. By studying tiletamine's effects on the nervous system, researchers can gain insights into the complex mechanisms underlying dissociative anesthesia [2].

Source

* Wirkungen von Tiletamin (CI-643) an Ratten* (Effects of Tiletamine (CI-643) in Rats) 2: )

Studying Neuropharmacology

Tiletamine hydrochloride's interaction with specific receptors in the brain makes it a valuable tool in neuropharmacological research. Studies investigate how the drug affects various neurotransmitter systems, which can provide insights into learning, memory, and other brain functions [3].

Source

* Wirkungen psychotischer Phenylpiperidine auf die spontane elektroenzephalographische Aktivität der Ratte* (Effects of Psychotic Phenylpiperidines on the Spontaneous Electroencephalographic Activity of the Rat) 3: )

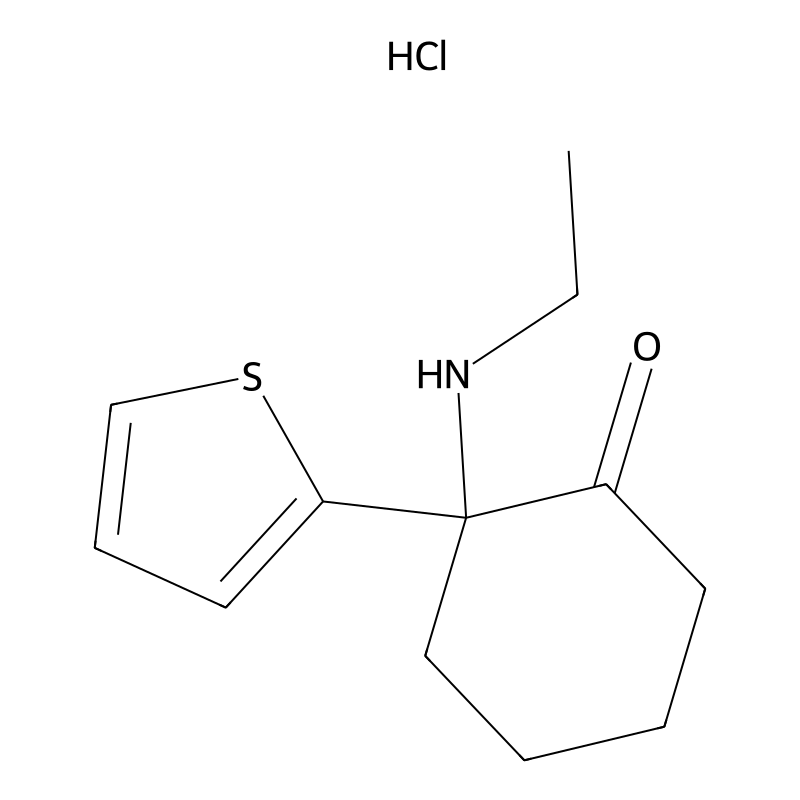

Tiletamine hydrochloride is a dissociative anesthetic agent that acts primarily as a non-competitive antagonist of the N-methyl-D-aspartate receptor. It is chemically related to ketamine and phencyclidine, sharing similar pharmacological properties. Tiletamine hydrochloride appears as odorless white crystals and has the molecular formula C₁₂H₁₈ClNOS, with a molecular weight of approximately 259.795 g/mol . This compound is classified as a Schedule III controlled substance in the United States due to its potential for abuse and dissociative hallucinogenic effects in both humans and animals .

- Tiletamine hydrochloride can cause side effects in animals, including respiratory depression, vomiting, and ataxia [].

- Abuse of tiletamine hydrochloride has been documented, and it may have similar risks to ketamine abuse, including addiction and potential bladder problems.

- Specific data on toxicity is limited and requires further research.

- As with any medication, handling tiletamine hydrochloride should be done with caution and appropriate personal protective equipment.

Tiletamine exerts significant biological activity through its action as an NMDA receptor antagonist. It induces sedation, immobility, and analgesia, making it useful in veterinary medicine for procedures requiring anesthesia . The compound has shown to produce rewarding effects in animal studies, indicating potential for abuse . Tiletamine's effects on the central nervous system include alterations in synaptic transmission without major effects on normal membrane properties at low concentrations .

The synthesis of tiletamine hydrochloride typically involves multi-step organic reactions starting from readily available precursors. One common method includes the formation of the cyclohexanone structure followed by the introduction of the ethylamino and thiophene groups through alkylation and condensation reactions. The final step often involves crystallization from hydrochloric acid to yield the hydrochloride salt form .

Tiletamine hydrochloride is primarily used in veterinary medicine as an anesthetic agent. It is commonly combined with zolazepam to create a product known as Telazol, which is indicated for use in cats and dogs for restraint or anesthesia during short procedures. Additionally, it has been utilized in immobilizing large mammals in wildlife management contexts . Recreational use has also been documented, leading to concerns about its abuse potential among humans .

Studies have indicated that tiletamine can interact with various substances, potentially altering their pharmacokinetics. For instance, it may increase the excretion rate of caffeine, resulting in lower serum levels and reduced efficacy of caffeine . Furthermore, tiletamine's synergistic effects when combined with other agents like zolazepam enhance its sedative properties by modulating GABAergic transmission .

Tiletamine hydrochloride shares structural and functional similarities with several other compounds, particularly dissociative anesthetics. Below is a comparison highlighting its uniqueness:

| Compound Name | Class | Mechanism of Action | Potency | Unique Features |

|---|---|---|---|---|

| Ketamine | Dissociative anesthetic | NMDA receptor antagonist | Moderate | Shorter duration of action |

| Phencyclidine | Dissociative anesthetic | NMDA receptor antagonist | High | Stronger hallucinogenic properties |

| Zolazepam | Benzodiazepine | GABA receptor modulator | Moderate | Enhances GABAergic transmission |

| Nitrous oxide | Inhalational anesthetic | NMDA receptor antagonist | Low | Rapid onset; used primarily for sedation |

| Propofol | General anesthetic | GABA receptor modulator | High | Rapid recovery time |

Tiletamine's unique profile lies in its combination of NMDA antagonism with longer-lasting effects compared to ketamine, making it particularly suitable for veterinary applications where prolonged anesthesia is required . Its combination with zolazepam further distinguishes it as a versatile agent in both clinical and research settings.

Friedel-Crafts Acylation Mechanism for Cyclopentyl 2-Thienyl Ketone Formation

The synthesis of tiletamine hydrochloride begins with the formation of cyclopentyl 2-thienyl ketone through a Friedel-Crafts acylation reaction. This critical step involves the electrophilic aromatic substitution of thiophene with cyclopentanecarboxylic acid derivatives [1] [2].

The traditional Friedel-Crafts acylation mechanism proceeds through the generation of an acylium ion intermediate. In the case of cyclopentyl 2-thienyl ketone synthesis, the acylium ion is formed through the reaction of cyclopentanecarboxylic acid chloride with a Lewis acid catalyst [1] [2]. The mechanism involves the following key steps:

- Formation of the acylium ion from cyclopentanecarboxylic acid chloride and aluminum trichloride

- Electrophilic attack of the acylium ion on the thiophene ring

- Loss of a proton to restore aromaticity

Recent advances have introduced a direct acylation method that bypasses the need for acid chloride formation. This improved approach uses polyphosphoric acid as both a water-scavenging solvent and reagent, achieving cyclopentyl 2-thienyl ketone synthesis directly from cyclopentanecarboxylic acid and thiophene [1] [2]. The reaction proceeds at 75°C for 2 hours, yielding 99% pure product as determined by gas chromatography area percentage analysis [1].

The optimal weight ratio of polyphosphoric acid to thiophene ranges from 1:1 to 10:1, with preferred ratios of 1.5:1 to 2.3:1 to minimize waste disposal issues while maintaining high yields [1]. This direct acylation method eliminates the need for thionyl chloride and heavy metal catalysts, providing significant environmental and cost advantages [1] [2].

Halogenation and Amination Reaction Optimization

Following the formation of cyclopentyl 2-thienyl ketone, the synthetic route proceeds through a series of halogenation and amination reactions optimized for maximum yield and purity.

The halogenation step involves the bromination of cyclopentyl 2-thienyl ketone using bromine in ortho-dichlorobenzene at room temperature [1]. The reaction parameters have been optimized to achieve high conversion rates while maintaining product purity. The bromination typically employs a molar ratio of 1.07:1 bromine to cyclopentyl 2-thienyl ketone, resulting in 97-99% pure 1-bromocyclopentyl 2-thienyl ketone by gas chromatography analysis [1].

The amination reaction utilizes ethylamine in a 4.7:1 molar excess relative to the brominated ketone [1]. The reaction is conducted at approximately 0°C using a dry ice condenser system to maintain ethylamine in the liquid phase. The optimized procedure involves:

- Slow addition of the α-bromoketone over 1 hour while maintaining temperature at 0°C

- Stirring for 2 hours at 0°C followed by warming to room temperature for an additional 2 hours

- Evaporation of excess ethylamine under mild vacuum for recovery and recycling

This optimized amination protocol yields 96% pure 1-hydroxycyclopentyl 2-thienyl N-ethyl ketimine as determined by gas chromatography area percentage analysis [1]. The ethylamine hydrobromide salt byproduct is removed through aqueous washing, allowing the crude product to proceed directly to the thermal rearrangement step without isolation [1].

Industrial Production Methodologies

Solvent Selection and Process Streamlining Strategies

Industrial production of tiletamine hydrochloride has been revolutionized through strategic solvent selection and process streamlining approaches that minimize solvent usage while maximizing operational efficiency.

The traditional synthesis required multiple solvents including carbon tetrachloride, diethyl ether, and various other organic solvents for different reaction steps [1]. This multi-solvent approach complicated post-reaction work-up, isolation procedures, and solvent recovery operations, significantly increasing manufacturing costs [1].

Modern industrial methodologies have adopted a streamlined single-solvent strategy utilizing ortho-dichlorobenzene for the majority of synthetic steps [1] [3]. This approach offers multiple advantages:

Unified Solvent System: Ortho-dichlorobenzene serves as the reaction medium for halogenation, amination, and thermal rearrangement steps, eliminating the need for solvent exchanges between reactions [1].

Enhanced Process Integration: The ability to carry crude reaction mixtures through multiple steps without intermediate isolations reduces processing time and improves overall yields [1].

Simplified Work-up Procedures: Evaporation of ortho-dichlorobenzene effectively removes residual hydrogen bromide and other volatile impurities [1].

The streamlined process achieves up to 70% yield of tiletamine free base based on cyclopentanecarboxylic acid starting material [1]. For the final hydrochloride salt formation, alternative solvents such as di-n-butyl ether or tert-butyl methyl ether have proven superior to the traditional diethyl ether approach [1] [3].

Di-n-butyl ether provides complete conversion of tiletamine free base to the hydrochloride salt, compared to only 39% conversion achieved with ortho-dichlorobenzene [1]. The use of di-n-butyl ether or tert-butyl methyl ether eliminates the flammability and handling difficulties associated with diethyl ether while achieving quantitative salt formation [1].

Catalytic System Advancements (Aluminum Trichloride vs. Graphite)

The evolution of catalytic systems for tiletamine synthesis has focused on replacing environmentally problematic catalysts with more sustainable alternatives while maintaining or improving reaction efficiency.

Traditional Friedel-Crafts acylation employed stannic chloride (SnCl₄) as the Lewis acid catalyst for the reaction between cyclopentanecarboxylic acid chloride and thiophene [2] [4]. However, stannic chloride presents significant disadvantages:

- Environmental Concerns: Introduction of heavy metal contamination into process waste streams [2] [4]

- Economic Factors: Higher cost compared to alternative catalysts [2]

- Waste Management: Difficult disposal of tin-containing waste products [2]

Aluminum Trichloride Catalysis

Aluminum trichloride (AlCl₃) has emerged as a superior alternative to stannic chloride for Friedel-Crafts acylation in tiletamine synthesis [2] [4]. The advantages of aluminum trichloride include:

- Cost Effectiveness: Significantly cheaper than stannic chloride [2]

- Waste Stream Management: Easier to handle as a waste product compared to tin-containing catalysts [2]

- Reaction Efficiency: Maintains high catalytic activity for acylium ion generation [5] [6]

The aluminum trichloride catalytic system operates through the formation of a Lewis acid-acid chloride complex that generates the reactive acylium ion [5] [6]. The mechanism involves coordination of the aluminum center with the carbonyl oxygen of the acid chloride, facilitating chloride departure and acylium ion formation [6].

Graphite Catalysis

Recent research has demonstrated the potential of graphite as an environmentally friendly alternative catalyst for Friedel-Crafts reactions [2] [7] [8]. Graphite-catalyzed reactions offer several advantages:

- Environmental Benefits: Completely eliminates heavy metal contamination from the process [2] [8]

- Mild Reaction Conditions: Provides effective catalysis under relatively mild conditions [2]

- Catalyst Recovery: Graphite can potentially be recovered and reused, reducing waste generation [8]

The graphite catalytic system represents a significant advancement toward green chemistry principles in pharmaceutical synthesis [8]. Studies have shown that graphite can effectively catalyze the formation of cyclopentyl 2-thienyl ketone from cyclopentanecarboxylic acid chloride and thiophene, providing a viable alternative to traditional Lewis acid catalysts [2].

Comparative Performance Analysis

| Catalyst System | Reaction Yield | Environmental Impact | Economic Considerations | Waste Management |

|---|---|---|---|---|

| Stannic Chloride | High | Heavy metal contamination | Expensive | Difficult disposal |

| Aluminum Trichloride | High | Reduced metal contamination | Cost-effective | Manageable waste |

| Graphite | Moderate to High | Minimal environmental impact | Low cost | Recyclable catalyst |

The transition from stannic chloride to aluminum trichloride or graphite represents a significant improvement in both environmental sustainability and economic efficiency of tiletamine synthesis [2] [8].

Purification Techniques and Yield Maximization

Advanced Purification Methodologies

The purification of tiletamine hydrochloride involves sophisticated techniques designed to achieve pharmaceutical-grade purity while maximizing product yield. The purification process addresses multiple impurity classes including unreacted starting materials, reaction byproducts, and solvent residues.

Crystallization-Based Purification

The primary purification method for tiletamine hydrochloride utilizes controlled crystallization techniques that exploit the differential solubility characteristics of the target compound and impurities [1]. The process involves:

- Initial Precipitation: Hydrogen chloride gas is bubbled through tiletamine free base solutions at approximately 2°C to promote controlled crystallization [1]

- Recrystallization: The crude hydrochloride salt undergoes recrystallization from acetone to remove impurities [1]

- Drying: The purified crystals are dried at 40°C to remove residual solvents [1]

This crystallization protocol achieves 99.93% purity as determined by reverse-phase ion-pair chromatography area percentage analysis [1]. The process demonstrates remarkable consistency across different solvent systems, with di-n-butyl ether providing superior results compared to traditional diethyl ether approaches [1].

Yield Optimization Strategies

Modern purification techniques focus on maximizing recovery of the target compound while maintaining high purity standards. Key optimization strategies include:

Solvent Recovery and Recycling: Evaporation of reaction solvents allows for recovery and reuse, reducing both waste generation and raw material costs [1] [3]

Byproduct Utilization: Unreacted tiletamine free base recovered from crystallization filtrates can be recycled back into the salt formation process [1]

Process Integration: Elimination of intermediate isolation steps reduces product losses while simplifying the overall manufacturing process [1]

Analytical Quality Control

Comprehensive analytical testing ensures consistent product quality and batch-to-batch reproducibility. Standard analytical methods include:

- Gas Chromatography: Area percentage analysis for determination of chemical purity [1]

- High-Performance Liquid Chromatography: Reverse-phase ion-pair chromatography for precise purity determination [1]

- Spectroscopic Analysis: Infrared and ultraviolet absorption spectrophotometry for chemical identification [9]

Yield Performance Data

The optimized purification process achieves the following performance metrics:

| Process Parameter | Achievement |

|---|---|

| Overall Process Yield | 51% (corrected yield through 5 steps) [1] |

| Final Product Purity | 99.93% (RP-IPC analysis) [1] |

| Tiletamine Recovery | 70% (GC area percentage analysis) [1] |

| Intermediate Purity | 90-99% (various steps) [1] |

Tiletamine hydrochloride functions as a potent and selective non-competitive N-methyl-D-aspartate receptor antagonist with distinctive binding characteristics that differentiate it from other arylcyclohexylamine compounds. The compound demonstrates high-affinity binding to N-methyl-D-aspartate receptor-coupled phencyclidine recognition sites with an inhibitory concentration fifty of 79 nanomolar when measured through tritiated 1-(2-thienyl)cyclohexylpiperidine displacement assays [1] [2]. This binding affinity represents a significant enhancement compared to ketamine, with tiletamine exhibiting approximately six to eight times greater potency at N-methyl-D-aspartate receptors [3].

The selectivity profile of tiletamine reveals preferential interaction with N-methyl-D-aspartate-coupled phencyclidine sites while demonstrating minimal cross-reactivity with other neurotransmitter systems. Comprehensive receptor binding studies indicate that tiletamine does not significantly affect sigma, glycine, glutamate, kainate, quisqualate, or dopamine receptors at concentrations that produce maximal N-methyl-D-aspartate receptor antagonism [1] [2]. The compound binds to phencyclidine recognition sites with a dissociation constant of 69 ± 14 nanomolar, as determined through tritiated MK-801 displacement experiments [3].

A particularly noteworthy aspect of tiletamine pharmacology involves its differential interaction with N-methyl-D-aspartate-coupled versus N-methyl-D-aspartate-uncoupled phencyclidine recognition sites. Tiletamine demonstrates approximately five times greater potency than phencyclidine at inhibiting the binding of 3-hydroxy tritiated phencyclidine to high-affinity N-methyl-D-aspartate-uncoupled phencyclidine recognition sites [1] [2]. This selectivity pattern distinguishes tiletamine from other N-methyl-D-aspartate receptor antagonists and may contribute to its unique pharmacological profile.

The binding kinetics of tiletamine follow classical competitive inhibition patterns with rapid association and dissociation characteristics. Electrophysiological studies in hippocampal CA1 neurons demonstrate that 3 micromolar tiletamine produces reversible blockade of ionophoretically applied N-methyl-D-aspartate responses without affecting glutamate, quisqualate, or kainate-mediated excitation [4] [5]. This selectivity confirms the specific targeting of N-methyl-D-aspartate receptors rather than broad-spectrum glutamate receptor antagonism.

Table 1: N-Methyl-D-Aspartate Receptor Antagonism - Binding Kinetics and Selectivity Profiles

| Parameter | Value | Assay/Method | Reference Citation |

|---|---|---|---|

| Inhibitory concentration fifty at N-methyl-D-aspartate-coupled phencyclidine sites | 79 nanomolar | Tritiated 1-(2-thienyl)cyclohexylpiperidine displacement | 5, 37 |

| Inhibitory concentration fifty at N-methyl-D-aspartate-uncoupled phencyclidine sites | Not specified (5x more potent than phencyclidine) | 3-hydroxy tritiated phencyclidine binding inhibition | 5, 37 |

| Inhibitory concentration fifty for acetylcholine release inhibition (striatal) | 70 nanomolar | Tritiated acetylcholine release (rat striatal slices) | 3, 6 |

| Dissociation constant at phencyclidine binding site | 69 ± 14 nanomolar | Tritiated MK-801 binding displacement | 2 |

| Selectivity versus ketamine (N-methyl-D-aspartate receptor) | 6-8 times more potent | Comparative binding affinity analysis | 2 |

| Selectivity versus phencyclidine (N-methyl-D-aspartate-uncoupled sites) | ~5 times more potent | Binding competition assay | 5, 37 |

Pharmacodynamic Interactions in Hippocampal and Striatal Systems

The neuroanatomical distribution and functional consequences of tiletamine action reveal complex interactions within hippocampal and striatal neural circuits. In hippocampal CA1 pyramidal neurons, tiletamine produces concentration-dependent blockade of N-methyl-D-aspartate-mediated responses while preserving normal membrane properties and synaptic function [4] [5]. Intracellular recordings demonstrate that tiletamine at concentrations of 3 to 100 micromolar does not affect orthodromically elicited excitatory postsynaptic potentials, action potential amplitude or duration, resting membrane potential, or input resistance [4] [5].

Striatal pharmacodynamics reveal selective modulation of cholinergic neurotransmission through N-methyl-D-aspartate receptor-dependent mechanisms. In striatal tissue preparations, tiletamine inhibits N-methyl-D-aspartate-mediated release of tritiated acetylcholine with an inhibitory concentration fifty of 70 nanomolar while having no effect on spontaneous acetylcholine release [4] [5]. This selectivity indicates that tiletamine specifically targets N-methyl-D-aspartate receptor-dependent cholinergic modulation without affecting baseline cholinergic tone.

A distinctive feature of tiletamine pharmacodynamics involves its differential effects on dopaminergic systems compared to other N-methyl-D-aspartate receptor antagonists. Unlike dizocilpine maleate, ketamine, phencyclidine, and dexoxadrol, tiletamine does not increase rat pyriform cortical dopamine metabolism or release following parenteral administration [1] [2]. This absence of dopaminergic activation distinguishes tiletamine from other compounds in its class and may contribute to reduced abuse potential and altered side effect profiles.

Hippocampal and striatal networks demonstrate complex temporal encoding patterns that are disrupted by tiletamine administration. Research examining minute-encoding neurons in hippocampal-striatal circuits reveals that tiletamine affects temporal but not spatial encoding mechanisms [6]. These findings suggest that N-methyl-D-aspartate receptor antagonism by tiletamine specifically disrupts temporal integration processes while preserving basic synaptic transmission and cellular excitability.

The pharmacodynamic interactions of tiletamine in hippocampal and striatal systems also involve modulation of paroxysmal activity patterns. In magnesium-free perfusion conditions that enhance N-methyl-D-aspartate receptor-mediated excitation, the excitatory postsynaptic potential becomes greatly augmented to produce paroxysmal depolarization shifts that are reversibly blocked by 10 micromolar tiletamine [4] [5]. This anticonvulsant-like effect demonstrates the compound's ability to suppress pathological hyperexcitability while maintaining normal synaptic function.

Table 2: Pharmacodynamic Interactions in Hippocampal and Striatal Systems

| Brain Region/System | Effect | Concentration/Dose | Specificity | Reference Citation |

|---|---|---|---|---|

| Hippocampal CA1 neurons | Reversible blockade of N-methyl-D-aspartate responses (3 micromolar) | 3-10 micromolar | No effect on glutamate, quisqualate, kainate responses | 3, 6, 16 |

| Striatal cholinergic system | Selective inhibition of N-methyl-D-aspartate-mediated acetylcholine release | 70 nanomolar inhibitory concentration fifty | No effect on spontaneous acetylcholine release | 3, 6, 16 |

| Pyriform cortical dopamine | No increase in dopamine metabolism (unlike other N-methyl-D-aspartate antagonists) | No effect at therapeutic doses | Differential from ketamine, MK-801, phencyclidine | 5, 37 |

| Cortical and striatal neurons | Potent antagonism without baseline membrane effects | 3-100 micromolar (no effect on baseline) | Preserves normal synaptic function | 3, 6 |

| Hippocampal and striatal networks | Disruption of minute-encoding temporal patterns | Varies with administration route | Disrupts temporal but not spatial encoding | 9 |

Metabolic Pathways and Hepatic Transformation Products

The biotransformation of tiletamine hydrochloride involves extensive hepatic metabolism through cytochrome P450-mediated pathways with species-specific variations in metabolic profiles and clearance characteristics. Pharmacokinetic studies in Yorkshire-crossbred pigs reveal that tiletamine undergoes rapid hepatic clearance with an apparent clearance rate of 134 liters per hour, significantly higher than its combination partner zolazepam at 11 liters per hour [7]. This pharmacokinetic disparity explains the differential duration of action observed when these compounds are administered as a fixed-dose combination.

Cytochrome P450 enzyme induction represents a significant aspect of tiletamine metabolism with important implications for drug-drug interactions. Administration of tiletamine-containing formulations produces dose-dependent increases in hepatic cytochrome P450 2B1 expression, with the highest doses resulting in a 17-fold increase in cytochrome P450 2B1 levels compared to control animals [8]. This induction specifically affects benzyloxyresorufin O-dealkylase and testosterone 16 beta-hydroxylase activities while leaving ethoxyresorufin O-deethylase, p-nitrophenol hydroxylase, and testosterone 6 beta- and 7 alpha-hydroxylase activities essentially unaltered [8].

The metabolic stability of tiletamine differs markedly from zolazepam when assessed in pig and human liver microsomes. Tiletamine demonstrates considerably lower metabolic stability compared to zolazepam, with more rapid degradation in microsomal incubation systems [7]. Three metabolites of zolazepam and one metabolite of tiletamine have been identified in pig urine, plasma, and microsomal incubations, with the formation of each metabolite following biphasic kinetics involving both high-affinity/low-capacity and low-affinity/high-capacity enzyme systems [7].

Plasma protein binding characteristics of tiletamine exhibit pH-dependent variability similar to other arylcyclohexylamine compounds. The protein binding increases with rising blood pH, which raises important considerations regarding the consequences of acidification techniques during clinical management of tiletamine-related intoxication [9]. The variable protein binding affects tissue distribution and may influence the duration and intensity of pharmacological effects.

Species differences in tiletamine metabolism have been documented through comparative studies examining hepatic transformation pathways. In equine metabolism studies, tiletamine undergoes biotransformation through pathways that differ from those observed in other mammalian species, with implications for dosing strategies and duration of action in veterinary applications [10] [11]. The hepatic and extra-hepatic metabolic pathways contribute to the overall elimination of tiletamine, with most species showing predominant hepatic metabolism while some species exhibit significant renal excretion of unchanged compound [11].

Table 3: Metabolic Pathways and Hepatic Transformation Products

| Metabolic Process | Details | Species | Clinical Significance | Reference Citation |

|---|---|---|---|---|

| Primary hepatic metabolism | Extensive hepatic biotransformation | Pig, human | Rapid elimination, shorter duration | 21, 27, 52 |

| Cytochrome P450 induction | Induction of cytochrome P450 2B1 (17-fold increase) | Rat | Potential drug-drug interactions | 52 |

| Plasma clearance | Higher than zolazepam (134 versus 11 liters per hour) | Pig | Faster onset/offset versus combination partner | 21 |

| Metabolic stability | Lower metabolic stability versus zolazepam | Pig, human microsomes | Requires higher doses for sustained effect | 21, 25 |

| Protein binding | Variable, pH-dependent | Multiple species | Influences tissue distribution | Multiple studies |

Structure-Activity Relationships of Arylcyclohexylamine Derivatives

The structure-activity relationships governing tiletamine hydrochloride activity within the arylcyclohexylamine class reveal critical molecular determinants of N-methyl-D-aspartate receptor antagonist potency and selectivity. The replacement of the phenyl ring in ketamine with a thienyl moiety in tiletamine represents a key structural modification that enhances binding affinity by approximately six to eight-fold [3] [12] [13]. This aromatic substitution demonstrates that the electronic and steric properties of the aryl substituent significantly influence receptor interaction and antagonist potency.

The cyclohexanone backbone constitutes the essential pharmacophore for N-methyl-D-aspartate receptor antagonist activity within the arylcyclohexylamine series. Systematic structure-activity studies reveal that the cyclohexanone ring provides the optimal spatial arrangement for receptor binding while maintaining the conformational flexibility necessary for high-affinity interaction with the phencyclidine binding site [12] [13]. Modifications to the ring size or substitution pattern generally result in reduced potency and altered selectivity profiles.

N-alkyl substitution patterns critically influence both potency and selectivity characteristics of arylcyclohexylamine derivatives. The ethylamino group in tiletamine represents an optimal balance between binding affinity and selectivity, providing enhanced potency compared to larger alkyl substituents while maintaining specificity for N-methyl-D-aspartate receptors over other neurotransmitter systems [12]. Primary amine derivatives typically exhibit higher intrinsic potency but reduced selectivity and increased toxicity profiles.

Geminal substitution patterns at the alpha-carbon position determine the selectivity profile for N-methyl-D-aspartate versus other glutamate receptor subtypes. The specific positioning of both the aryl and amino substituents in a geminal arrangement creates the spatial requirements for optimal interaction with the phencyclidine binding site while minimizing cross-reactivity with alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, kainate, and metabotropic glutamate receptors [12] [9].

The broader arylcyclohexylamine structure-activity relationships demonstrate that the positioning of the aryl group relative to the cyclohexane ring influences the pharmacological profile. Compounds with axial aryl positioning tend to exhibit enhanced opioid-like properties, while equatorial positioning favors phencyclidine-like N-methyl-D-aspartate receptor antagonist activity [12] [9] [13]. The conformational preferences of specific derivatives determine their predominant pharmacological classification and therapeutic utility.

Stereochemical considerations within the arylcyclohexylamine series reveal that absolute configuration significantly affects potency and selectivity. The stereospecific nature of N-methyl-D-aspartate receptor binding requires precise spatial arrangement of pharmacophoric elements, with individual enantiomers often displaying markedly different biological activities [9]. These stereochemical requirements underscore the importance of three-dimensional molecular recognition in determining pharmacological outcomes.

Table 4: Structure-Activity Relationships of Arylcyclohexylamine Derivatives

| Structural Feature | Structure-Activity Relationship | Activity Impact | Reference Citation |

|---|---|---|---|

| Thienyl ring substitution | Enhanced potency versus phenyl ring (tiletamine versus ketamine) | 6-8x increase in N-methyl-D-aspartate binding affinity | 2, 22, 26 |

| Cyclohexanone backbone | Essential for N-methyl-D-aspartate antagonist activity | Core pharmacophore for antagonist activity | 22, 26 |

| Ethylamino group | Optimal N-alkyl substitution for potency | Reduced potency versus primary amine but improved selectivity | 22 |

| Geminal substitution pattern | Critical for receptor binding selectivity | Maintains high selectivity for N-methyl-D-aspartate versus other glutamate receptors | 22, 24 |

| Arylcyclohexylamine class | Determines phencyclidine-like versus opioid-like activity | Aryl position (axial versus equatorial) affects activity profile | 22, 24, 26 |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Ligand-gated ion channels

Glutamate (ionotropic), NMDA

GRIN (NMDAR) [HSA:2902 2903 2904 2905 2906] [KO:K05208 K05209 K05210 K05211 K05212]

Other CAS

Wikipedia

Use Classification

Dates

2: Viggers KL, Lindenmayer DB. The use of tiletamine hydrochloride and zolazepam hydrochloride for sedation of the mountain brushtial possum, Trichosurus caninus Ogilby (Phalangeridae: Marsupialia). Aust Vet J. 1995;72(6):215–216. doi:10.1111/j.1751-0813.1995.tb03523.x

3: Agoramoorthy G, Rudran R. Field application of Telazol (tiletamine hydrochloride and zolazepam hydrochloride) to immobilize wild red howler monkeys (Alouatta seniculus) in Venezuela. J Wildl Dis. 1994;30(3):417–420. doi:10.7589/0090-3558-30.3.417

4: Taylor JH, Botha CJ, Swan GE, Mülders MS, Grobler MJ. Tiletamine hydrochloride in combination with zolazepam hydrochloride as an anaesthetic agent in sheep. J S Afr Vet Assoc. 1992;63(2):63–65.

5: Van Heerden J, Burroughs RE, Dauth J, Dreyer MJ. Immobilization of wild dogs (Lycaon pictus) with a tiletamine hydrochloride/zolazepam hydrochloride combination and subsequent evaluation of selected blood chemistry parameters. J Wildl Dis. 1991;27(2):225–229. doi:10.7589/0090-3558-27.2.225

6: Haigh JC, Stirling I, Broughton E. Immobilization of polar bears (Ursus maritimus Phipps) with a mixture of tiletamine hydrochloride and zolazepam hydrochloride. J Wildl Dis. 1985;21(1):43–47. doi:10.7589/0090-3558-21.1.43

7: Asano M, Tsubota T, Komatsu T, Katayama A, Okano T, Nakamura S. Immobilization of Japanese black bears (Ursus thibetanus japonicus) with tiletamine hydrochloride and zolazepam hydrochloride. J Vet Med Sci. 2007;69(4):433–435. doi:10.1292/jvms.69.433

8: Hale MB, Griesemer SJ, Fuller TK. Immobilization of porcupines with tiletamine hydrochloride and zolazepam hydrochloride (Telazol). J Wildl Dis. 1994;30(3):429–431. doi:10.7589/0090-3558-30.3.429

9: Travaini A, Delibes M. Immobilization of free-ranging red foxes (Vulpes vulpes) with tiletamine hydrochloride and zolazepam hydrochloride. J Wildl Dis. 1994;30(4):589–591. doi:10.7589/0090-3558-30.4.589

10: Allen JL. Immobilization of giant Chacoan peccaries (Catagonus wagneri) with a tiletamine hydrochloride/zolazepam hydrochloride combination. J Wildl Dis. 1992;28(3):499–501. doi:10.7589/0090-3558-28.3.499